molecular formula C20H22F2N2O3S B298210 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide

Cat. No. B298210
M. Wt: 408.5 g/mol
InChI Key: OQJWYQZCIUTRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in treating CF and other diseases.

Mechanism of Action

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide acts as a selective inhibitor of CFTR protein by binding to the regulatory domain of the protein and blocking its function. This leads to a decrease in chloride ion transport across cell membranes, which is beneficial in CF patients where the CFTR protein is mutated and dysfunctional.
Biochemical and Physiological Effects:
2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide has been shown to improve CFTR function in vitro and in vivo, leading to an increase in chloride ion transport across cell membranes. This can help to alleviate the symptoms of CF, such as thick mucus buildup in the lungs and digestive tract. 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide has also been shown to reduce inflammation in the lungs of CF patients, which can help to prevent further damage to lung tissue.

Advantages and Limitations for Lab Experiments

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CFTR protein. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vitro and in vivo studies. However, one limitation of 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide. One potential area of study is the development of more potent and selective inhibitors of CFTR protein, which could lead to improved therapeutic outcomes for CF patients. Another area of research is the use of 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide in combination with other drugs for the treatment of CF and other diseases. Finally, there is a need for further studies on the safety and toxicity of 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide, particularly in humans, to ensure its safe and effective use in clinical settings.

Synthesis Methods

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis starts with the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylamine to form the intermediate 4-fluorophenylsulfonyl-cyclohexylamine. This intermediate is then reacted with 4-fluoroaniline and acetic anhydride to form the final product, 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in treating CF and other diseases. It has been shown to improve CFTR function in vitro and in vivo, and to reduce inflammation in the lungs of CF patients. 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide has also been studied for its potential applications in treating other diseases, such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer.

properties

Product Name

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H22F2N2O3S/c21-15-6-10-17(11-7-15)23-20(25)14-24(18-4-2-1-3-5-18)28(26,27)19-12-8-16(22)9-13-19/h6-13,18H,1-5,14H2,(H,23,25)

InChI Key

OQJWYQZCIUTRAV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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